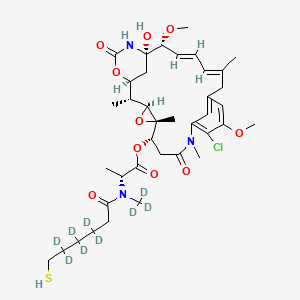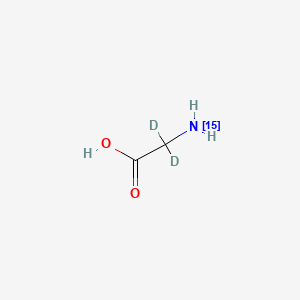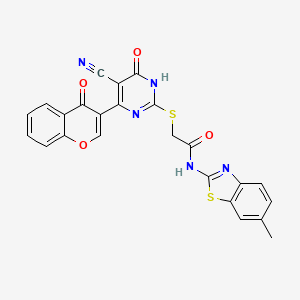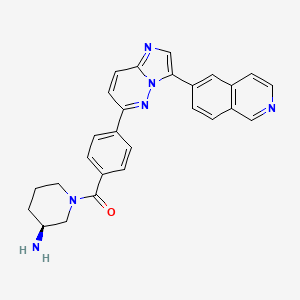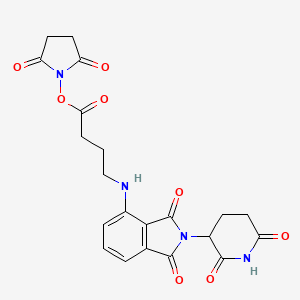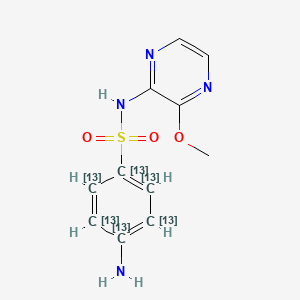
D-Mannose-13C,d-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Mannose-13C,d-2 is a labeled analog of D-Mannose, a carbohydrate that plays a significant role in human metabolism, particularly in the glycosylation of specific proteins. The compound is labeled with carbon-13 and deuterium, making it useful in various scientific research applications, including metabolic studies and drug development .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Mannose-13C,d-2 involves the incorporation of carbon-13 and deuterium into the D-Mannose molecule. This can be achieved through chemical synthesis or enzymatic conversion. The chemical synthesis route typically involves the use of isotopically labeled precursors and specific reaction conditions to ensure the incorporation of the desired isotopes .
Industrial Production Methods
Industrial production of this compound often relies on the availability of isotopically labeled precursors and advanced synthesis techniques. The process may involve multiple steps, including the protection and deprotection of functional groups, to achieve the desired isotopic labeling .
化学反应分析
Types of Reactions
D-Mannose-13C,d-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and interactions in different environments .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield mannose derivatives with different functional groups, while reduction reactions may produce deuterated mannose .
科学研究应用
D-Mannose-13C,d-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to understand carbohydrate metabolism and glycosylation processes.
Biology: Helps in studying the role of mannose in cellular processes and protein glycosylation.
Medicine: Investigated for its potential in treating urinary tract infections by preventing bacterial adhesion to the urothelium.
Industry: Utilized in the production of isotopically labeled compounds for drug development and pharmacokinetic studies.
作用机制
The mechanism of action of D-Mannose-13C,d-2 involves its role as a carbohydrate in human metabolism. It is absorbed but not metabolized by the human body, allowing it to inhibit bacterial adhesion to the urothelium. This anti-adhesive effect is particularly useful in preventing urinary tract infections . The compound interacts with bacterial adhesins, preventing them from binding to the host cells .
相似化合物的比较
Similar Compounds
D-Mannose-13C: A labeled analog of D-Mannose with carbon-13 labeling.
D-Mannose-[1,2-13C2]: Another labeled analog with carbon-13 labeling at specific positions.
D-Mannose-2-13C: A labeled analog with carbon-13 labeling at the second carbon position.
Uniqueness
D-Mannose-13C,d-2 is unique due to its dual labeling with both carbon-13 and deuterium. This dual labeling provides additional insights into metabolic pathways and reaction mechanisms, making it a valuable tool in scientific research .
属性
分子式 |
C6H12O6 |
|---|---|
分子量 |
182.15 g/mol |
IUPAC 名称 |
(2S,4R,5R)-3-deuterio-2,3,4,5,6-pentahydroxy(213C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5?,6-/m1/s1/i3+1,5D |
InChI 键 |
GZCGUPFRVQAUEE-IZJYJICASA-N |
手性 SMILES |
[2H]C([C@@H]([C@@H](CO)O)O)([13C@@H](C=O)O)O |
规范 SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


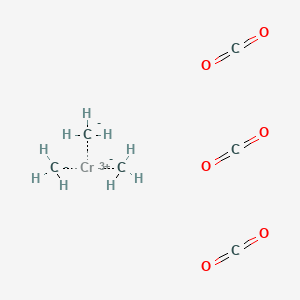
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12409848.png)

![benzyl N-hydroxy-N-[(2S)-4-methylpentan-2-yl]carbamate](/img/structure/B12409852.png)
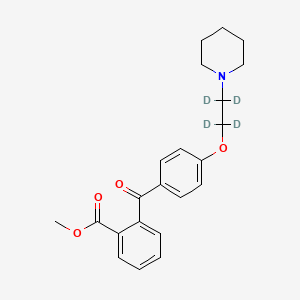


![(7-amino-2-methylphenothiazin-3-ylidene)azanium;(7-amino-8-methylphenothiazin-3-ylidene)-dimethylazanium;dimethyl-[8-methyl-7-(methylamino)phenothiazin-3-ylidene]azanium;2-methyl-7-methyliminophenothiazin-10-ium-3-amine;tetrachloride](/img/structure/B12409869.png)
